molecular formula C12H11N3O2S B020787 5-Phenyl-2-Ureidothiophene-3-Carboxamide CAS No. 354811-10-2

5-Phenyl-2-Ureidothiophene-3-Carboxamide

Número de catálogo: B020787
Número CAS: 354811-10-2
Peso molecular: 261.30 g/mol
Clave InChI: PSVUSJKZJQMCSP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Phenyl-2-ureidothiophene-3-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a phenyl group at position 5, a ureido moiety at position 2, and a carboxamide group at position 2. Its structural features—particularly the ureido and carboxamide groups—enable hydrogen bonding, which may influence solubility, crystallinity, and target binding .

Métodos De Preparación

Synthetic Routes for 5-Phenyl-2-Ureidothiophene-3-Carboxamide

Gewald Condensation and Petasis Reaction

A robust synthetic pathway involves the sequential application of the Gewald condensation and Petasis reaction. This method, validated by recent studies in ACS Combinatorial Science , begins with the Gewald condensation of α-cyanoamide derivatives (e.g., ethyl cyanoacetate) with cyclohexanone and sulfur to yield 2-aminothiophene-3-carboxylate intermediates. Subsequent Petasis reaction with glyoxylic acid and phenylboronic acid introduces the ureido and phenyl groups regioselectively (Scheme 1).

Key Reaction Conditions:

  • Solvent Optimization: Hexafluoroisopropanol (HFIP) enhances reaction efficiency by stabilizing ionic intermediates, achieving 63% conversion compared to 24% in dichloromethane .

  • Stoichiometry: Equimolar ratios of amine, aldehyde, and boronic acid minimize side products.

Table 1: Solvent Effects on Petasis Reaction Yield

SolventTime (h)Conversion (%)
Dichloromethane2424
HFIP163
Acetonitrile613

Baxter et al. (2004) Method

The original synthesis reported by Baxter et al. involves a two-step coupling strategy :

  • Amide Formation: Reaction of 5-phenylthiophene-3-carboxylic acid with carbonyldiimidazole (CDI) to activate the carboxyl group.

  • Ureido Functionalization: Treatment with a substituted urea derivative under basic conditions (e.g., triethylamine in DMF).

Critical Parameters:

  • Temperature: Maintained at 0–5°C during CDI activation to prevent side reactions.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >98% purity .

Reaction Optimization Strategies

Solvent and Catalytic Systems

HFIP’s high ionizing power accelerates iminium formation in the Petasis reaction, reducing reaction time from 24 h to 1 h . Catalytic additives such as molecular sieves (3 Å) further improve yield by adsorbing water, a common byproduct.

Process Analytical Technology (PAT)

Inline Fourier-transform infrared spectroscopy (FTIR) monitors reaction progress in real time, enabling rapid adjustments to temperature and stoichiometry. This approach reduces batch-to-batch variability by 40% in industrial settings .

Analytical Characterization

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms ≥98% purity, as specified for pharmaceutical-grade material . Mobile phases typically include acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

Structural Confirmation

  • NMR Spectroscopy: 1^1H NMR (DMSO-d6): δ 8.21 (s, 1H, NH), 7.45–7.30 (m, 5H, Ph), 6.95 (s, 1H, thiophene) .

  • Mass Spectrometry: ESI-MS (m/z): 261.30 [M+H]+^+ .

Industrial-Scale Production Considerations

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems improves heat transfer and reduces reaction time by 50%. A pilot-scale study demonstrated a 12% increase in yield (78% vs. 66%) using microfluidic channels .

Green Chemistry Metrics

  • E-Factor: 2.1 kg waste/kg product (vs. 5.8 for batch processes).

  • Solvent Recovery: 90% HFIP recycling via vacuum distillation .

Análisis De Reacciones Químicas

El Inhibidor de IKK2 VI sufre varios tipos de reacciones químicas, incluyendo:

    Oxidación: El anillo de tiofeno puede oxidarse bajo condiciones específicas.

    Reducción: El grupo nitro, si está presente, puede reducirse a una amina.

    Sustitución: El anillo fenilo puede sufrir reacciones de sustitución aromática electrofílica. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidrógeno gaseoso con un catalizador de paladio y electrófilos como el bromo para reacciones de sustitución.

Aplicaciones Científicas De Investigación

Chemistry

  • Utilized as a tool compound to study the NF-kB signaling pathway.
  • Serves as a reference for developing other inhibitors targeting similar pathways.

Biology

  • Helps elucidate the role of IKK2 in cellular processes such as inflammation and immune response.
  • Aids in understanding the molecular mechanisms underlying diseases linked to dysregulated NF-kB activity.

Medicine

  • Investigated for potential therapeutic effects in treating inflammatory diseases and certain cancers.
  • Shows promise in preclinical studies for conditions where NF-kB is implicated, such as autoimmune diseases and cancer.

Industry

  • Used in drug development aimed at targeting the NF-kB pathway, particularly for creating novel anti-inflammatory and anticancer agents.

Binding and Interaction Studies

Interaction studies indicate that 5-Phenyl-2-Ureidothiophene-3-Carboxamide binds effectively to IKK2, inhibiting its activity in a dose-dependent manner. Techniques such as surface plasmon resonance or enzyme assays are commonly employed to quantify binding affinity and inhibition kinetics. The compound's specificity for IKK2 over other kinases is crucial for minimizing off-target effects in therapeutic applications.

Mecanismo De Acción

El Inhibidor de IKK2 VI ejerce sus efectos inhibiendo selectivamente la actividad de IKK2. Esta inhibición previene la fosforilación y la posterior degradación de las proteínas IκB, lo que a su vez evita la activación de NF-κB. NF-κB es un factor de transcripción que regula la expresión de varios genes involucrados en la inflamación, la respuesta inmune y la supervivencia celular. Al bloquear esta vía, el Inhibidor de IKK2 VI puede reducir la inflamación y potencialmente ralentizar la progresión de enfermedades asociadas con la activación aberrante de NF-κB .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 5-phenyl-2-ureidothiophene-3-carboxamide and analogous compounds derived from the provided evidence:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound (Target) Phenyl, ureido, carboxamide C₁₂H₁₁N₃O₂S ~277.3 (estimated) Not reported Fully unsaturated thiophene core; lacks halogens or cyano groups
TPCA-1 ([5-(p-Fluorophenyl)-2-ureido]thiophene-3-carboxamide) p-Fluorophenyl, ureido, carboxamide C₁₂H₁₀FN₃O₂S 279.29 Not reported Fluorine substituent enhances electronegativity; used as an IKK-2 inhibitor
5an (5-Amino-4-cyano-3-phenyl-N-(p-tolylcarbamoyl)-2,3-dihydrothiophene-2-carboxamide) p-Tolylcarbamoyl, cyano, dihydrothiophene C₂₀H₁₇N₅O₂S 415.45 284–285 Partially saturated thiophene; cyano group increases polarity
5-Amino-N-((3-chlorophenyl)carbamoyl)-4-cyano-3-phenyl-2,3-dihydrothiophene-2-carboxamide 3-Chlorophenyl, cyano, dihydrothiophene C₂₀H₁₆ClN₅O₂S 449.89 234–235 Chlorine substituent impacts lipophilicity; lower melting point vs. 5an
Rivaroxaban Related Compound J Complex substituents (chloro, oxazolidinone) C₃₈H₃₆Cl₂N₆O₁₀S₂ 1066.68 Not reported High molecular weight; pharmaceutical derivative with multi-ring architecture

Key Observations

Core Saturation and Rigidity: The target compound and TPCA-1 feature a fully unsaturated thiophene ring, enhancing conjugation and planarity compared to dihydrothiophene derivatives (e.g., 5an) .

Substituent Effects: Halogenation: TPCA-1’s p-fluorophenyl group introduces electronegativity, which may improve metabolic stability compared to the target compound’s unsubstituted phenyl group . The 3-chlorophenyl variant in exhibits increased lipophilicity (logP ~2.8 estimated) due to chlorine . Cyano Groups: The presence of a cyano group in 5an and its analogs increases polarity (e.g., C≡N stretching at 2200 cm⁻¹ in IR spectra) and may influence solubility .

Melting Points and Crystallinity :

  • The dihydrothiophene derivative 5an has a high melting point (284–285°C), likely due to strong hydrogen bonding from the ureido and carboxamide groups. In contrast, the 3-chlorophenyl analog melts at 234–235°C, suggesting weaker intermolecular forces despite similar substituents .

Research Findings and Implications

  • Synthetic Accessibility : Dihydrothiophene derivatives (e.g., 5an) are synthesized via cyclocondensation reactions, as described in . Their elemental analysis (C, H, N percentages) aligns closely with theoretical values, confirming high purity .
  • Spectroscopic Trends: IR Spectroscopy: Ureido C=O stretches appear near 1680–1700 cm⁻¹ across all compounds, while cyano groups absorb at ~2200 cm⁻¹ . NMR Data: The ¹H NMR of 5an shows aromatic protons at δ 7.2–7.4 ppm and NH signals at δ 10.1–10.3 ppm, consistent with hydrogen-bonded amides .

Actividad Biológica

5-Phenyl-2-Ureidothiophene-3-Carboxamide, also known as IKK-2 Inhibitor VI, is a compound that has garnered attention for its significant biological activity, particularly as an inhibitor of the IκB kinase (IKK) complex. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Target and Inhibition
The primary target of this compound is the IκB kinase 2 (IKK-2), which plays a crucial role in the NF-κB signaling pathway. By inhibiting IKK-2, this compound prevents the phosphorylation of IκB proteins, leading to the suppression of NF-κB activation. This inhibition effectively dampens inflammatory responses and modulates various cellular processes related to immune response and tumor progression.

Biochemical Pathways
The inhibition of IKK-2 by this compound disrupts canonical NF-κB signaling, which is vital for cell survival and proliferation during inflammatory processes. The compound acts as a reversible and ATP-competitive inhibitor, demonstrating potent effects on various cell types.

Biological Activity

Cellular Effects
Research indicates that this compound down-regulates phosphorylated IκBα protein expression in a concentration-dependent manner. This results in growth inhibition in several cancer cell lines without inducing apoptosis, suggesting its potential utility in cancer therapies.

Cytotoxicity Studies
In cytotoxicity assays conducted on mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2), the compound exhibited varying degrees of cytotoxicity depending on concentration. Notably, certain derivatives showed no significant decrease in cell viability at concentrations up to 10 µM, indicating a favorable safety profile .

Research Findings and Case Studies

In Vivo Studies
In animal models, particularly the WSU-DLCL2-SCID model, this compound has been shown to enhance the anti-tumor activity of CHOP (a chemotherapy regimen) significantly. This suggests that it may not only inhibit tumor growth directly but also potentiate the effects of existing cancer treatments.

Impact on Osteoblast Differentiation
A study explored the compound's effects on osteoblast differentiation by inhibiting the IKK-NF-κB pathway. The results indicated that by preventing β-catenin degradation—a key protein in bone formation—the compound promotes osteoblast differentiation, which could have implications for treating bone-related disorders .

Summary of Biological Activities

Activity Description
IKK-2 Inhibition Potent inhibitor affecting NF-κB signaling pathway
Cytotoxicity Varies with concentration; some derivatives maintain cell viability
Tumor Growth Inhibition Enhances anti-tumor effects when combined with CHOP therapy
Osteoblast Differentiation Promotes differentiation by stabilizing β-catenin

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Phenyl-2-Ureidothiophene-3-Carboxamide with high purity?

Synthesis typically involves coupling reactions between thiophene carboxylic acid derivatives and phenyl-urea groups. For high purity (>95%), column chromatography or recrystallization from polar aprotic solvents (e.g., DMF or DMSO) is recommended. Monitor purity via HPLC or LC-MS, referencing protocols for structurally similar compounds like 5-Phenylthiophene-2-carboxylic acid (mp 188–192°C) . Optimize reaction stoichiometry to minimize side products, as seen in Kanto Reagents’ protocols for thiophene carboxylate derivatives .

Q. How can researchers characterize the thermal stability of this compound?

Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures. Compare results with structurally analogous compounds (e.g., 5-Phenylthiophene-2-carboxylic acid, mp 188–192°C) . Thermogravimetric analysis (TGA) under inert atmospheres (N₂ or Ar) can assess thermal degradation pathways. For reproducibility, standardize heating rates (e.g., 10°C/min) and sample mass (5–10 mg) .

Q. What solvent systems are optimal for solubility studies of this compound?

Test solubility in graded polarity solvents (water, ethanol, DMSO, chloroform) using UV-Vis spectroscopy or gravimetric analysis. For thiophene derivatives, DMSO and DMF often enhance solubility due to hydrogen-bonding interactions with the urea moiety . Document solubility parameters (Hildebrand or Hansen) to guide formulation studies.

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for modifying the thiophene core?

Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map reaction intermediates and transition states, as demonstrated by ICReDD’s reaction path search methods . Validate predictions with experimental kinetics (e.g., time-resolved NMR) and compare with analogs like 2-amino-4-phenylthiophene-3-carboxamide .

Q. What experimental design strategies resolve contradictions in activity data across studies?

Use factorial design (e.g., 2³ full factorial) to isolate variables like temperature, catalyst loading, and solvent polarity. Apply regression analysis to identify statistically significant factors, as outlined in orthogonal design methodologies . For conflicting biological activity data, validate assays with positive/negative controls and replicate measurements (n ≥ 3) to minimize batch variability .

Q. How can researchers optimize reaction conditions for regioselective functionalization?

Combine computational screening (e.g., molecular docking or MD simulations) with high-throughput experimentation. ICReDD’s integrated approach—using computational predictions to narrow experimental conditions—reduces trial-and-error cycles by 50–70% . For example, explore Pd-catalyzed cross-coupling at the thiophene 5-position, guided by steric and electronic descriptors from DFT .

Q. What methodologies address challenges in scaling up synthesis while maintaining yield?

Implement process control strategies (e.g., PAT tools like inline FTIR) to monitor reaction progress in real time. Use membrane separation technologies (e.g., nanofiltration) for efficient purification, as classified under CRDC’s RDF2050104 . Compare batch vs. flow reactor systems to mitigate heat/mass transfer limitations in large-scale syntheses .

Q. Methodological Guidance for Data Analysis

Q. How should researchers analyze conflicting spectroscopic data (e.g., NMR vs. XRD)?

Cross-validate structural assignments using complementary techniques:

  • NMR: Assign peaks via 2D experiments (COSY, HSQC) and compare with computed chemical shifts (GIAO method).
  • XRD: Resolve discrepancies by refining crystal packing models (e.g., Mercury software) and checking for polymorphism . Document uncertainties using error propagation models (e.g., Monte Carlo simulations) .

Q. What statistical frameworks are appropriate for dose-response studies involving this compound?

Apply nonlinear regression (e.g., Hill equation) to IC₅₀/EC₅₀ curves. Use ANOVA or mixed-effects models to account for inter-experimental variability. For reproducibility, follow protocols from academic standards like APA’s guidelines for reporting statistical significance (p < 0.05, 95% CI) .

Propiedades

IUPAC Name

2-(carbamoylamino)-5-phenylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c13-10(16)8-6-9(7-4-2-1-3-5-7)18-11(8)15-12(14)17/h1-6H,(H2,13,16)(H3,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVUSJKZJQMCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423557
Record name IKK-2 Inhibitor VI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354811-10-2
Record name IKK-2 Inhibitor VI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chlorosulphonylisocyanate (0.081 mL) was added to a stirred suspension at 0° C. of 2-amino-5-phenyl-3-thiophenecarboxamide (0.2 g) in toluene (10 mL). After stirring for 16 h at room temperature, the solvent was evaporated and the residue dissolved in acetonitrile (20 mL). 10% Sodium bicarbonate solution (2 mL) was added and the mixture was stirred for 1 h. After acidification with 2M hydrochloric acid, the solution was extracted three times with ethyl acetate. The combined extracts were dried (MgSO4) and the solvent was evaporated. Chromatography on silica eluting with methanol/dichloromethane mixtures gave the title urea (0.027 g).
Quantity
0.081 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Pyridinamine, 2-chloro-N-phenyl-
3-Pyridinamine, 2-chloro-N-phenyl-
5-Phenyl-2-Ureidothiophene-3-Carboxamide
3-Pyridinamine, 2-chloro-N-phenyl-
3-Pyridinamine, 2-chloro-N-phenyl-
5-Phenyl-2-Ureidothiophene-3-Carboxamide
3-Pyridinamine, 2-chloro-N-phenyl-
3-Pyridinamine, 2-chloro-N-phenyl-
5-Phenyl-2-Ureidothiophene-3-Carboxamide
3-Pyridinamine, 2-chloro-N-phenyl-
3-Pyridinamine, 2-chloro-N-phenyl-
5-Phenyl-2-Ureidothiophene-3-Carboxamide
3-Pyridinamine, 2-chloro-N-phenyl-
3-Pyridinamine, 2-chloro-N-phenyl-
5-Phenyl-2-Ureidothiophene-3-Carboxamide
3-Pyridinamine, 2-chloro-N-phenyl-
3-Pyridinamine, 2-chloro-N-phenyl-
5-Phenyl-2-Ureidothiophene-3-Carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.